molecular formula C11H15N3 B6228769 1-(1H-indazol-1-yl)butan-2-amine CAS No. 1247365-00-9

1-(1H-indazol-1-yl)butan-2-amine

Cat. No.: B6228769
CAS No.: 1247365-00-9
M. Wt: 189.3
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Description

1-(1H-indazol-1-yl)butan-2-amine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-1-yl)butan-2-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

For industrial production, the synthesis of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. The use of catalysts like copper or silver can facilitate the cyclization process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For instance, some indazole compounds act as inhibitors of phosphoinositide 3-kinase, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound with a similar bicyclic structure.

    2H-indazole: Another tautomeric form of indazole.

    Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.

Uniqueness

1-(1H-indazol-1-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and development .

Properties

CAS No.

1247365-00-9

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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